molecular formula C30H27N5O3S B2756542 N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide CAS No. 923203-08-1

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2756542
CAS No.: 923203-08-1
M. Wt: 537.64
InChI Key: YKGGWNJXIWOXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide (hereafter referred to as the target compound) is a pyrimidine-based sulfonamide derivative. Its structure features:

  • A 4-methylpyrimidin-2-yl core substituted with a 4-methylphenylamino group at position 4.
  • An aminophenyl linker at position 2 of the pyrimidine ring.
  • A 4-phenoxybenzenesulfonamide moiety attached to the phenyl linker.

Properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O3S/c1-21-8-10-23(11-9-21)32-29-20-22(2)31-30(34-29)33-24-12-14-25(15-13-24)35-39(36,37)28-18-16-27(17-19-28)38-26-6-4-3-5-7-26/h3-20,35H,1-2H3,(H2,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGGWNJXIWOXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrimidine core, subsequent functionalization, and coupling reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Pyrimidine Core Modifications
  • Ae6 (): Contains a 6-methyl-2-((4-(p-tolyloxy)phenyl)amino)pyrimidin-4-yl group but replaces the sulfonamide with a pentanol chain. This substitution reduces molecular rigidity and increases hydrophilicity compared to the target compound.
  • Be4 (): Shares the 4-methyl-6-((4-phenoxyphenyl)amino)pyrimidin-2-yl core but substitutes the sulfonamide with a pentan-1-ol chain, likely altering metabolic stability and solubility .
Sulfonamide vs. Urea Derivatives
  • N-(4-fluorophenyl)-N'-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea (): Replaces the sulfonamide with a urea group. Urea derivatives exhibit stronger hydrogen-bonding capacity, which may enhance target interaction but reduce metabolic stability relative to sulfonamides .
Phenoxy vs. Morpholine/Pyrrolidine Substituents
  • N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide (): Incorporates a morpholine sulfonyl group instead of phenoxy. Morpholine’s hydrophilic nature improves aqueous solubility, whereas the phenoxy group in the target compound increases lipophilicity, favoring membrane permeability .
  • N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (): Substitutes phenoxy with pyrrolidine sulfonyl, balancing hydrophilicity and lipophilicity more effectively than the target compound’s phenoxy group .

Physicochemical Properties

Property Target Compound (Estimated) Be4 () Urea Derivative Morpholine Derivative
Molecular Weight ~550 g/mol 441.5 g/mol 420.49 g/mol ~600 g/mol
logP (Lipophilicity) High (phenoxy group) Moderate Moderate-High Low-Moderate (morpholine)
Solubility Low (lipophilic) Moderate Low High
Metabolic Stability High (sulfonamide) Moderate Low (urea) High

Biological Activity

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide, with the CAS number 923243-73-6, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a variety of biological activities, including anticancer properties and effects on cardiovascular function.

PropertyValue
Molecular Formula C26H25N5O
Molecular Weight 423.5 g/mol
CAS Number 923243-73-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are critical for cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth by targeting key pathways involved in cancer progression. For instance, it has been noted that certain sulfonamide derivatives can inhibit the activity of enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have also been studied extensively. A related study demonstrated that certain benzene sulfonamide compounds could alter perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in treating cardiovascular diseases by modulating vascular resistance and improving blood flow .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of related compounds, researchers found that a derivative exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent in oncology.

Study 2: Cardiovascular Impact

A separate investigation focused on the effects of a sulfonamide derivative on cardiovascular parameters. The results indicated a time-dependent decrease in perfusion pressure when administered to isolated rat hearts, suggesting that this class of compounds could be beneficial in managing hypertension or other cardiovascular disorders .

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
Absorption Moderate
Distribution High volume of distribution
Metabolism Phase II metabolism likely
Excretion Renal

Theoretical studies using software like SwissADME suggest that this compound may not interact significantly with cytochrome P450 enzymes, indicating a different metabolic pathway which could influence its safety profile during therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.